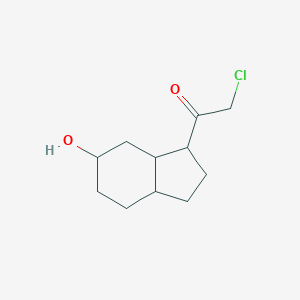
Ethanone,2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is an organic compound with a complex structure It features a chloro group attached to an ethanone moiety, which is further connected to an octahydro-6-hydroxy-1H-inden-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone typically involves multiple steps:
Formation of the Indanone Core: The initial step involves the synthesis of the indanone core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrogenation: The indanone core is then subjected to hydrogenation to form the octahydro-1H-inden-1-yl group. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Chlorination: The final step involves the chlorination of the ethanone moiety, which can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Hydrocarbons
Substitution: Amines, thiols derivatives
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-propanone: Similar structure but with a propanone moiety.
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-butanone: Similar structure but with a butanone moiety.
Uniqueness
2-Chloro-1-(octahydro-6-hydroxy-1H-inden-1-YL)-ethanone is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for selective modifications, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
116373-84-3 |
|---|---|
Molekularformel |
C11H17ClO2 |
Molekulargewicht |
216.7 g/mol |
IUPAC-Name |
2-chloro-1-(6-hydroxy-2,3,3a,4,5,6,7,7a-octahydro-1H-inden-1-yl)ethanone |
InChI |
InChI=1S/C11H17ClO2/c12-6-11(14)9-4-2-7-1-3-8(13)5-10(7)9/h7-10,13H,1-6H2 |
InChI-Schlüssel |
UGZFMOUIJAVIJS-UHFFFAOYSA-N |
SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
Kanonische SMILES |
C1CC(CC2C1CCC2C(=O)CCl)O |
Synonyme |
Ethanone, 2-chloro-1-(octahydro-6-hydroxy-1H-inden-1-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















